molecular formula C15H11FN6O3S B391557 N-(4-fluoro-3-nitrophenyl)-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide CAS No. 423729-87-7

N-(4-fluoro-3-nitrophenyl)-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide

Cat. No.: B391557
CAS No.: 423729-87-7
M. Wt: 374.4g/mol
InChI Key: ONGLYCZBWVPEMD-UHFFFAOYSA-N
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Description

N-(4-fluoro-3-nitrophenyl)-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide is a complex organic compound with the molecular formula C15H11FN6O3S and a molecular weight of 374.4 g/mol. This compound is characterized by the presence of a fluoro-nitrophenyl group, a phenyl-tetraazolyl group, and a sulfanyl-acetamide linkage. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of N-(4-fluoro-3-nitrophenyl)-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide involves multiple steps. One common synthetic route includes the following steps:

    Formation of the fluoro-nitrophenyl intermediate: This step involves the nitration of 4-fluoroaniline to produce 4-fluoro-3-nitroaniline.

    Synthesis of the phenyl-tetraazolyl intermediate: This step involves the reaction of phenylhydrazine with sodium azide to form 1-phenyl-1H-tetrazole.

    Coupling reaction: The final step involves the coupling of the fluoro-nitrophenyl intermediate with the phenyl-tetraazolyl intermediate in the presence of a sulfanyl-acetamide linkage.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.

Chemical Reactions Analysis

N-(4-fluoro-3-nitrophenyl)-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-(4-fluoro-3-nitrophenyl)-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-fluoro-3-nitrophenyl)-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide involves its interaction with specific molecular targets and pathways. The fluoro-nitrophenyl group may interact with enzymes or receptors, while the phenyl-tetraazolyl group can participate in hydrogen bonding or π-π interactions. These interactions can modulate the activity of biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

N-(4-fluoro-3-nitrophenyl)-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide can be compared with similar compounds such as:

    N-(4-nitrophenyl)acetamide: This compound lacks the fluoro and tetraazolyl groups, making it less versatile in chemical reactions.

    N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide: This compound has a boron-containing group instead of the tetraazolyl group, leading to different reactivity and applications.

The uniqueness of this compound lies in its combination of functional groups, which provides a balance of reactivity and stability, making it suitable for a wide range of applications.

Properties

CAS No.

423729-87-7

Molecular Formula

C15H11FN6O3S

Molecular Weight

374.4g/mol

IUPAC Name

N-(4-fluoro-3-nitrophenyl)-2-(1-phenyltetrazol-5-yl)sulfanylacetamide

InChI

InChI=1S/C15H11FN6O3S/c16-12-7-6-10(8-13(12)22(24)25)17-14(23)9-26-15-18-19-20-21(15)11-4-2-1-3-5-11/h1-8H,9H2,(H,17,23)

InChI Key

ONGLYCZBWVPEMD-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)N2C(=NN=N2)SCC(=O)NC3=CC(=C(C=C3)F)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=N2)SCC(=O)NC3=CC(=C(C=C3)F)[N+](=O)[O-]

Origin of Product

United States

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